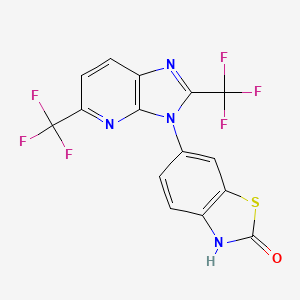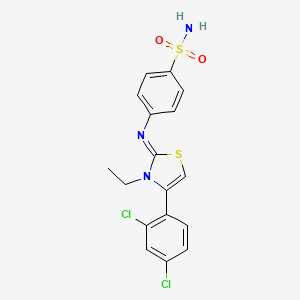
Neuraminidase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuraminidase-IN-1 is a potent inhibitor of neuraminidase, an enzyme that catalyzes the hydrolysis of terminal sialic acid residues from glycoproteins and glycolipids. This enzyme plays a crucial role in the life cycle of various pathogens, including the influenza virus. By inhibiting neuraminidase, this compound can prevent the release of new viral particles from infected cells, thereby limiting the spread of infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The process often starts with the preparation of a sialic acid derivative, which is then modified through a series of chemical reactions such as esterification, amidation, and cyclization. Specific reagents and catalysts are used at each step to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance productivity and consistency .
Chemical Reactions Analysis
Types of Reactions: Neuraminidase-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
Neuraminidase-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure and function of neuraminidase enzymes and to develop new synthetic methodologies.
Biology: Employed in research on viral pathogenesis and host-pathogen interactions, particularly in the context of influenza virus infection.
Medicine: Investigated as a potential therapeutic agent for treating influenza and other viral infections by inhibiting neuraminidase activity.
Industry: Utilized in the development of diagnostic assays and antiviral drugs
Mechanism of Action
Neuraminidase-IN-1 exerts its effects by binding to the active site of neuraminidase, thereby blocking its enzymatic activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells and viral particles. As a result, the release of new viral particles is inhibited, limiting the spread of infection. The molecular targets of this compound include the active site residues of neuraminidase, which are critical for its catalytic function .
Comparison with Similar Compounds
Oseltamivir: A widely used neuraminidase inhibitor for treating influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used in severe influenza cases.
Uniqueness: Neuraminidase-IN-1 is unique in its structural features and binding affinity for neuraminidase. Unlike other inhibitors, it may possess distinct functional groups that enhance its potency and selectivity. Additionally, its synthetic accessibility and potential for structural modification make it a valuable compound for further research and development .
Properties
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGROFKAAXXTBN-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea](/img/structure/B10824770.png)
![3-[[4-[2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]imino-1,1-dioxo-1,2,5-thiadiazol-3-yl]amino]-2-hydroxy-N,N,6-trimethylbenzamide](/img/structure/B10824782.png)
![N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B10824790.png)
![2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride](/img/structure/B10824796.png)
![[30-(4-Aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B10824799.png)

![sodium;[17-(6-fluoro-5-oxohexan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B10824811.png)


![(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B10824836.png)

![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B10824842.png)
![2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10824852.png)

